Beyond anti-aging, research suggests potential benefits for acne treatment:
While research on this front is ongoing, some studies suggest a possible role for SAP in bone health:
Sodium ascorbyl phosphate is a stable, water-soluble derivative of ascorbic acid, commonly known as Vitamin C. It is widely recognized for its antioxidant properties and is utilized in various cosmetic and skincare formulations. Unlike L-ascorbic acid, which is prone to oxidation and degradation, sodium ascorbyl phosphate offers enhanced stability, making it a preferred choice in products designed for skin health and beauty. Upon application, it is converted by skin enzymes into the bioactive form of Vitamin C, L-ascorbic acid, which provides various skin benefits including brightening and anti-aging effects .
The exact mechanism of action of SAP in biological systems is still being elucidated []. However, its antioxidant properties are attributed to its ability to scavenge free radicals and regenerate other antioxidants like vitamin E []. In the context of skin health, SAP may stimulate collagen production and inhibit melanin synthesis, leading to brighter and more even-toned skin [].
Sodium ascorbyl phosphate exhibits several biological activities:
The synthesis of sodium ascorbyl phosphate typically involves the following steps:
Sodium ascorbyl phosphate is used in various applications:
Studies have shown that sodium ascorbyl phosphate interacts synergistically with other antioxidants like Vitamin E acetate. When combined, these compounds enhance each other's protective effects against oxidative stress more effectively than when used individually. This synergy arises from their differing solubilities; sodium ascorbyl phosphate protects aqueous environments while Vitamin E acetate targets lipid membranes .
Sodium ascorbyl phosphate belongs to a class of compounds known for their Vitamin C derivatives. Here are some similar compounds:
Compound Name | Stability | Bioactivity | Unique Features |
---|---|---|---|
Magnesium Ascorbyl Phosphate | Moderate | Antioxidant | Less irritating than L-ascorbic acid |
Calcium Ascorbate | Moderate | Antioxidant | Provides calcium alongside Vitamin C benefits |
Ascorbic Acid | Low | Strong antioxidant | Highly effective but prone to oxidation |
Sodium Ascorbate | Moderate | Antioxidant | Water-soluble but less stable than sodium ascorbyl phosphate |
Sodium ascorbyl phosphate stands out due to its superior stability compared to L-ascorbic acid while still providing effective antioxidant properties without significant irritation risks associated with other forms of Vitamin C .
Sodium ascorbyl phosphate, chemically designated as trisodium (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-oxido-2-oxo-2,5-dihydrofuran-3-yl phosphate, represents a stable phosphorylated derivative of L-ascorbic acid (vitamin C) [1]. The compound exists as the trisodium salt of L-ascorbic acid 2-phosphate, with the molecular formula C6H6Na3O9P and a molecular weight of 322.05 Da [2] [1]. The Chemical Abstracts Service (CAS) registry number for this compound is 66170-10-3 [3].
The structural framework of sodium ascorbyl phosphate incorporates an esterified phosphate group attached to the 2-position of the ascorbic acid molecule, effectively protecting the enediol system from oxidative degradation [1]. This phosphorylation occurs through the esterification of ascorbic acid at position 2, creating a stabilized form that maintains the biological activity of vitamin C while exhibiting enhanced stability characteristics [4]. The compound contains two defined stereocenters with absolute stereochemistry, specifically (2R) and (1S) configurations, resulting in a chiral molecule with specific optical properties [5].
The two-dimensional structure of sodium ascorbyl phosphate reveals a five-membered furanone ring system characteristic of ascorbic acid derivatives [1]. The canonical SMILES notation for the compound is C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+], which describes the specific arrangement of atoms and bonds within the molecule [6]. The International Chemical Identifier (InChI) key YRWWOAFMPXPHEJ-OFBPEYICSA-K provides a unique computational representation of the molecular structure [1] [6].
The molecule exhibits a lactone ring structure with a hydroxylated side chain, where the phosphate group forms an ester linkage with the hydroxyl group at carbon-2 of the ascorbic acid backbone [1]. The presence of three sodium counterions balances the negative charges on the phosphate and enolate moieties, creating an overall electrically neutral salt [5]. The molecular geometry indicates that the phosphate group adoption provides steric protection to the reactive enediol system, which is responsible for the antioxidant properties of ascorbic acid [7].
Three-dimensional structural analysis of sodium ascorbyl phosphate demonstrates that the compound maintains the essential geometric features of ascorbic acid while incorporating the phosphate modification [8]. The crystal structure exhibits characteristic diffraction patterns with four low-intensity broad peaks at 2θ values of 7.30°, 20.00°, 27.32°, and 33.12°, indicating small crystalline domains within an otherwise amorphous matrix [8]. Wide-angle X-ray diffraction (WAXD) analysis reveals that the compound possesses limited crystallinity, with most of the material existing in an amorphous state [8].
The molecular three-dimensional conformation shows that the furanone ring adopts an envelope configuration, with the side chain extending in a specific spatial orientation that influences the compound's interaction with biological systems [1]. The phosphate group projects away from the ring system, providing accessibility for enzymatic cleavage while simultaneously protecting the enediol functionality from oxidative attack [4]. The sodium cations are positioned to optimize electrostatic interactions with the anionic sites on the phosphate and enolate groups [5].
Sodium ascorbyl phosphate demonstrates exceptional water solubility, with the capacity to form solutions up to 64% concentration in pure water at room temperature [9] [10]. The high aqueous solubility, quantified at 789 grams per liter at 20°C, significantly exceeds that of many other vitamin C derivatives [11]. In glycerol, the compound achieves solubility levels of 13.2%, while in propylene glycol, solubility reaches 1.6% [9] [10].
Solvent | Solubility (% w/v) | Temperature (°C) |
---|---|---|
Water | 64.0 | 20 |
Glycerol | 13.2 | 20 |
Propylene glycol | 1.6 | 20 |
The compound exhibits practically no solubility in non-polar and lipophilic systems [4]. It is essentially insoluble in ethanol, isopropyl myristate, cetostearyl octanoate, caprylic/capric triglyceride, and C12-15 alkyl benzoate [9] [10]. This hydrophilic character distinguishes sodium ascorbyl phosphate from lipophilic vitamin C derivatives and influences its formulation requirements and biological distribution patterns [12] [4].
The high water solubility of sodium ascorbyl phosphate stems from the ionic nature of the compound, with three sodium cations providing extensive hydration through ion-dipole interactions with water molecules [5]. The presence of multiple hydroxyl groups on the ascorbic acid portion further enhances aqueous solubility through hydrogen bonding with water [12]. This solubility profile makes the compound particularly suitable for aqueous-based formulations and topical applications where rapid dissolution and penetration are desired [13].
The stability of sodium ascorbyl phosphate exhibits a pronounced dependence on solution pH, with optimal stability occurring at alkaline conditions above pH 6.5 [9] [10]. In aqueous solutions at pH 6.5 and 20°C, the compound maintains greater than 95% of its initial concentration after extended storage periods [9]. The compound demonstrates maximum stability at pH values ranging from 7.0 to 8.0, where degradation rates are minimized [14] [10].
pH Range | Stability Profile | Storage Conditions |
---|---|---|
2.0-4.0 | Poor (significant degradation) | 40°C, 2 months |
5.0-6.0 | Moderate (losses <10%) | 40°C, 2 months |
6.5-8.0 | Excellent (>95% retention) | 20°C, extended |
8.5-11.0 | Good (stable alkaline) | Room temperature |
The pH-dependent stability mechanism relates to the ionization states of both the phosphate group and the enediol system [7]. At acidic pH values, protonation of the phosphate group promotes hydrolytic cleavage of the ester bond, leading to the release of ascorbic acid and subsequent oxidative degradation [7]. The presence of phosphate ions in solution provides additional buffering capacity that helps maintain the stability of the compound by preventing dramatic pH fluctuations [7].
Under alkaline conditions, the phosphate ester linkage remains stable, and the enediol system is less susceptible to oxidative attack [10]. The optimal pH range of 6.5 to 8.0 represents a compromise between phosphate ester stability and protection of the ascorbic acid moiety [9]. At pH values above 8.5, while the compound remains chemically stable, formulation considerations may limit practical applications due to potential incompatibilities with other ingredients [14].
Temperature effects on stability are also pH-dependent, with elevated temperatures accelerating degradation processes at all pH values but showing the least impact in the optimal pH range [9] [10]. At 40°C and pH 6.5, formulations containing sodium ascorbyl phosphate may develop slight discoloration after approximately two months, appearing as a pale beige color, although chemical stability remains largely intact [9] [10].